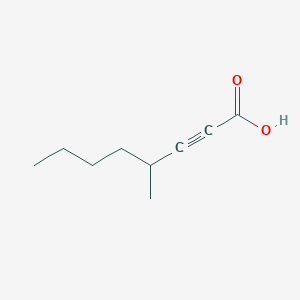
4-Methyloct-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyloct-2-ynoic acid is an organic compound with the molecular formula C9H14O2 It is a carboxylic acid with a triple bond between the second and third carbon atoms and a methyl group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methyloct-2-ynoic acid can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes followed by carboxylation. For instance, the reaction of 4-methyl-1-pentyne with carbon dioxide in the presence of a base such as potassium hydroxide can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the carboxylation reaction under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyloct-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield saturated or partially saturated carboxylic acids.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation.
Substitution: Alcohols or amines in the presence of acid catalysts can be used for esterification or amidation.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated or partially saturated carboxylic acids.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
4-Methyloct-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyloct-2-ynoic acid involves its interaction with various molecular targets. The triple bond and carboxyl group allow it to participate in a range of chemical reactions, influencing biological pathways and processes. For example, it can act as an inhibitor or activator of enzymes that interact with carboxylic acids.
Comparación Con Compuestos Similares
Oct-2-ynoic acid: Lacks the methyl group at the fourth carbon.
4-Methylhex-2-ynoic acid: Has a shorter carbon chain.
4-Methylbut-2-ynoic acid: Has an even shorter carbon chain.
Uniqueness: 4-Methyloct-2-ynoic acid is unique due to its specific combination of a triple bond, a carboxyl group, and a methyl group on a relatively long carbon chain
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4-methyloct-2-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
NGTJRVWUQOMKPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)
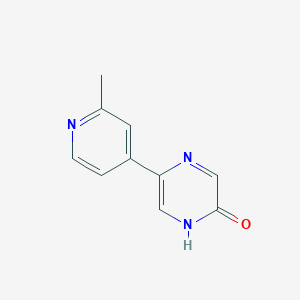
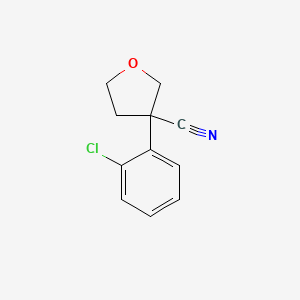
![3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13206143.png)
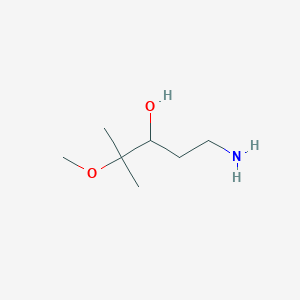
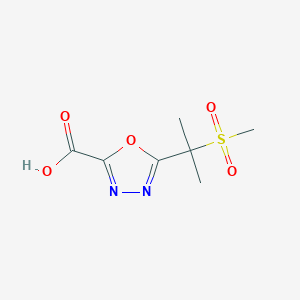
![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)
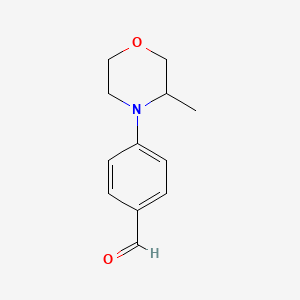
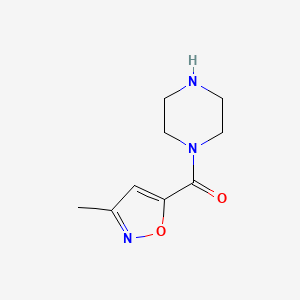
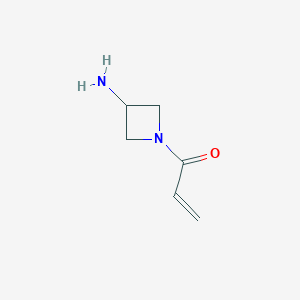
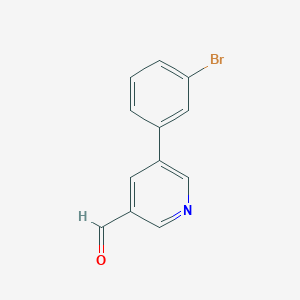
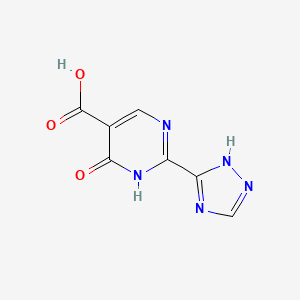
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)
